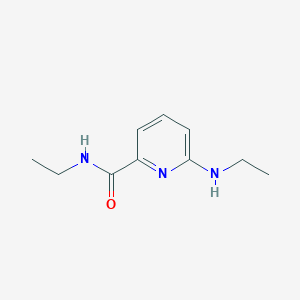

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide

概述

描述

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then further reacted with ethylamine to yield the final product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-6-(ethylamino)pyridine-2-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

科学研究应用

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- N-Ethyl-6-(methylamino)pyridine-2-carboxamide

- N-Ethyl-6-(propylamino)pyridine-2-carboxamide

- N-Ethyl-6-(butylamino)pyridine-2-carboxamide

Uniqueness

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is unique due to its specific ethylamino substitution at the 6-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biochemical interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethylamino group attached to a pyridine ring, which contributes to its biological activity. The compound's structure allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity.

The biological activity of this compound primarily stems from its ability to interact with cellular proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, altering metabolic pathways and gene expression.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to changes in cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against various pathogens, although specific data on minimum inhibitory concentrations (MICs) remains limited.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies reveal that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in certain cancer cell lines | |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic processes |

Dosage Effects in Animal Models

Experiments conducted on animal models indicate that the effects of this compound vary with dosage. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxicity. Understanding these dosage-dependent effects is crucial for assessing the safety and efficacy of the compound in potential therapeutic applications.

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution within biological systems. Its metabolic pathways involve interactions with various enzymes that influence its efficacy and safety profile.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-6-(ethylamino)pyridine-2-carboxamide derivatives?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 6-aminopyridine derivatives can be alkylated using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). Crystallization from solvents like ethanol or acetonitrile is critical for purity, as demonstrated in analogous pyridine-2-carboxamide syntheses . Optimization of reaction time (12–24 hours) and temperature (60–80°C) is advised to minimize byproducts.

Q. How can researchers confirm the structural identity of this compound?

- Answer: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, ¹H NMR should show distinct peaks for ethylamino protons (δ 1.2–1.4 ppm for –CH₃ and δ 3.3–3.5 ppm for –NH–CH₂–). X-ray crystallography is recommended for unambiguous confirmation, as seen in polymorph characterization of related pyridine-carboxamides .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Due to limited toxicity data, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and wear PPE (gloves, lab coat, goggles). Avoid contact with strong acids/bases and work in a fume hood. Store in airtight containers at 2–8°C. Toxicity assessments should follow OECD guidelines if preliminary in vitro assays (e.g., MTT) indicate bioactivity .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized and stabilized?

- Answer: Polymorphs are identified via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For stabilization, solvent-mediated crystallization (e.g., using ethyl acetate or toluene) under controlled humidity is effective. Computational modeling (e.g., Mercury CSD) predicts lattice energy differences, guiding polymorph selection for biological studies .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Answer: Contradictions may arise from impurity profiles or assay conditions. Reproduce experiments using HPLC-purified compound (>98% purity) and standardized protocols (e.g., fixed cell lines, consistent incubation times). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Answer: Systematically modify substituents (e.g., replacing ethyl groups with cyclopropyl or trifluoromethyl) and evaluate using in silico docking (AutoDock Vina) paired with in vitro kinase inhibition assays. For example, trifluoromethyl groups in analogous pyridine-carboxamides enhance binding to hydrophobic pockets in enzyme active sites .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Answer: Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Limit of detection (LOD) can reach 0.01% for byproducts like unreacted amines or halogenated intermediates. Compare against certified reference materials .

Q. Methodological Considerations

- Data Interpretation: For conflicting bioactivity data, apply Bland-Altman analysis to assess inter-study variability .

- Crystallization Optimization: Use Design of Experiments (DoE) to model solvent polarity and cooling rates for polymorph control .

- Toxicity Profiling: Combine Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) for preliminary risk assessment .

属性

IUPAC Name |

N-ethyl-6-(ethylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-11-9-7-5-6-8(13-9)10(14)12-4-2/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIJXCPNKZTOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=N1)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。